![molecular formula C9H17NO2 B2984722 Ethyl azepane-2-carboxylate CAS No. 2886-92-2](/img/structure/B2984722.png)
Ethyl azepane-2-carboxylate
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Overview
Description
Ethyl azepane-2-carboxylate is a chemical compound with the formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound .
Synthesis Analysis
A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives, which could include Ethyl azepane-2-carboxylate, has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .Molecular Structure Analysis
Ethyl azepane-2-carboxylate incorporates a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
Azepane derivatives, including Ethyl azepane-2-carboxylate, have been synthesized through various methods such as thermally, photo-chemically, and microwave irradiation . Most of the mechanisms involved the ring expansion of either five or six-membered compounds .Scientific Research Applications
Pd/LA-Catalyzed Decarboxylation
Ethyl azepane-2-carboxylate plays a crucial role in Pd/LA-catalyzed decarboxylation, which is a method used for the synthesis of non-fused N-aryl azepane derivatives . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes . This protocol has been proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative .
Synthesis of Carboxylic Acid Esters
Ethyl azepane-2-carboxylate can be used in the synthesis of carboxylic acid esters . In this process, carboxylic acids are usually utilized as the key starting material and play an important role . The reactions are conducted by using various chemical reagents and catalysts as well as by using interesting reaction media and methods .
Preparation of Coumarins
Ethyl azepane-2-carboxylate can be used as a starting material for the preparation of coumarins via Knoevenagel condensation . This process could give coumarin-3-carboxylate ester .
Mechanism of Action
Target of Action
Ethyl azepane-2-carboxylate is a derivative of azepane, a seven-membered heterocyclic compound Azepane derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and dna binding reagents .
Mode of Action
It’s known that azepane derivatives can undergo pd/la-catalyzed reactions, which proceed smoothly under extremely mild conditions . These reactions result in a range of highly functionalized azepanes . The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative .
Biochemical Pathways
Azepane derivatives are known to play a role in various biochemical pathways, including those involved in the synthesis of non-fused n-aryl azepanes .
Result of Action
Azepane derivatives have been found to have various biological applications, including acting as novel inhibitors, antidiabetics, anticancer, and dna binding reagents .
Action Environment
It’s known that the physicochemical context of a soil can substantially influence plant production of c surplus and discharge as root exudates . This could potentially influence the production and efficacy of Ethyl azepane-2-carboxylate if it were produced in a plant-based system.
properties
IUPAC Name |
ethyl azepane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8-6-4-3-5-7-10-8/h8,10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPAWPFHCJAZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl azepane-2-carboxylate |
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